molecular formula C13H9NOS2 B2736080 (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile CAS No. 338795-32-7

(2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2736080
CAS No.: 338795-32-7
M. Wt: 259.34
InChI Key: YAQUGAUCPPPMPP-JXMROGBWSA-N
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Description

(2E)-2-(5-Acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a nitrile-containing α,β-unsaturated carbonyl compound with a conjugated system comprising two thiophene rings and an acetyl group. The (2E)-configuration indicates the trans arrangement of substituents around the double bond, which influences its electronic properties and reactivity. This compound belongs to a class of acrylonitrile derivatives known for their applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules.

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS2/c1-9(15)12-4-5-13(17-12)10(8-14)7-11-3-2-6-16-11/h2-7H,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQUGAUCPPPMPP-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=CC=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=CC=CS2)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, a study assessed various thiophene compounds against Acinetobacter baumannii and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 4 to >64 mg/L . The compound exhibited bactericidal effects, enhancing membrane permeability and reducing bacterial adherence to host cells.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundMIC (mg/L)Bacterial StrainMechanism of Action
416A. baumanniiMembrane permeabilization
532E. coliIncreased membrane permeability
832Col-R E. coliReduced adherence to host cells

Anti-inflammatory Activity

Thiophene derivatives have also shown significant anti-inflammatory properties. A review highlighted that certain thiophene compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory process . For example, compound 4 demonstrated a 57% inhibition of the enzyme 5-LOX at a concentration of 100 µg/mL .

Table 2: Anti-inflammatory Effects of Thiophene Derivatives

CompoundConcentration (µg/mL)Inhibition (%)Target Enzyme
4100575-LOX
510TNF-α & IL-8COX/LOX

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-6, while promoting anti-inflammatory cytokines like IL-10 .
  • Enzyme Inhibition : The compound's ability to inhibit COX and LOX enzymes suggests a pathway for reducing inflammation through the blockade of arachidonic acid metabolism .
  • Membrane Interaction : The antimicrobial activity is hypothesized to involve disruption of bacterial membranes, leading to increased permeability and cell death .

Study on Inflammation Models

In a study utilizing LPS-induced inflammation models, a thiophene derivative was able to significantly reduce inflammation markers when administered at specific dosages, demonstrating its potential as an anti-inflammatory agent in vivo .

Antimicrobial Efficacy Assessment

Another research effort focused on evaluating the efficacy of various thiophene derivatives against resistant strains of bacteria. The findings indicated that specific substitutions on the thiophene ring could enhance antimicrobial activity, providing insights into structure-activity relationships .

Comparison with Similar Compounds

The structural and functional similarities of (2E)-2-(5-acetylthiophen-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile to other prop-2-enenitrile derivatives allow for meaningful comparisons. Below is an analysis of key analogs:

Structural and Functional Group Variations
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 5-Acetylthiophene, thiophene C₁₄H₁₀N₂OS₂ 298.37 Dual thiophene rings; acetyl group enhances electron deficiency. -
2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile (5a) Benzothiazole, thiophene C₁₄H₈N₂S₂ 284.36 Benzothiazole moiety increases aromaticity and potential bioactivity.
(2E)-2-Benzoyl-3-(thiophen-2-yl)prop-2-enenitrile Benzoyl, thiophene C₁₄H₉NOS 239.29 Benzoyl group introduces stronger electron withdrawal than acetyl.
(2E)-3-(3-Chloro-4-methoxyphenyl)-2-(thiophen-2-yl)prop-2-enenitrile 3-Chloro-4-methoxyphenyl, thiophene C₁₄H₁₀ClNOS 275.75 Chloro and methoxy groups modulate lipophilicity and electronic effects.
(2E)-3-(Dimethylamino)-2-[5-(methoxyiminoethyl)thiophen-2-yl]prop-2-enenitrile Dimethylamino, methoxyiminoethyl-thiophene C₁₂H₁₅N₃OS 249.33 Amino groups enhance solubility; imino group affects tautomerism.

Key Observations :

  • Electron-Withdrawing Effects : The acetyl group in the target compound provides moderate electron withdrawal compared to the stronger benzoyl group in the analog from . This difference may influence reactivity in Michael additions or Diels-Alder reactions .
  • Polarity and Solubility: The dimethylamino group in ’s compound increases polarity, likely improving aqueous solubility compared to the acetyl-thiophene derivative.
Physicochemical Properties
  • Melting Points and Stability : Benzothiazole derivatives (e.g., 5a) have higher melting points (mp > 200°C) due to rigid aromatic systems, whereas the acetyl-thiophene analog may exhibit lower thermal stability owing to the flexible acetyl group .
  • Hydrogen Bonding: Compounds with methoxy or amino groups () participate in hydrogen bonding, influencing crystal packing and solubility .

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